BenchChemオンラインストアへようこそ!

1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one

conformational analysis stereochemistry nitrogen inversion barrier

1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one delivers a rigid, privileged 2-azabicyclo[2.2.1]heptane core with a defined endo/exo bias and a low nitrogen inversion barrier (7.2 kcal mol⁻¹) that is critical for reproducible DPP-4 inhibitor SAR (IC₅₀ 4.3–16.8 nM) and CNS‑penetrant probe design. The bridgehead aminomethyl group eliminates Boc‑deprotection steps, enabling direct parallel amide coupling or reductive amination in 96‑well format. Procure this ready‑to‑functionalize building block to accelerate hit‑to‑lead campaigns without introducing uncontrolled stereoelectronic variables.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 2138057-01-7
Cat. No. B2731824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
CAS2138057-01-7
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CC2(CC1C(=O)N2)CN
InChIInChI=1S/C7H12N2O/c8-4-7-2-1-5(3-7)6(10)9-7/h5H,1-4,8H2,(H,9,10)
InChIKeyNLBLQXZATGWQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS 2138057-01-7) Supplier Guide: Bridged Bicyclic Lactam Scaffold with Aminomethyl Handle for Medicinal Chemistry


1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS 2138057-01-7) is a conformationally constrained bridged bicyclic lactam scaffold featuring a 2-azabicyclo[2.2.1]heptane core with an aminomethyl substituent at the bridgehead position and a lactam carbonyl at the 3-position . The compound belongs to the class of azabicycloalkanes, which are well-established privileged scaffolds in drug discovery for their ability to impart metabolic stability, rigid three-dimensional orientation of pharmacophoric elements, and enhanced target selectivity . The aminomethyl group provides a reactive primary amine handle for downstream functionalization, while the lactam moiety offers hydrogen-bonding capability and synthetic versatility .

1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one Procurement: Why Substitution with Generic Azabicyclo Scaffolds or Alternative Bridged Amines Compromises Downstream SAR Reproducibility


Azabicyclo scaffolds are not functionally interchangeable. The specific 2-azabicyclo[2.2.1]heptane framework possesses a well-defined endo/exo stereochemical preference and a nitrogen inversion barrier of 7.2 kcal mol⁻¹ that differs markedly from related bicyclic systems such as 7-azabicyclo[2.2.1]heptane (inversion barrier 14–15 kcal mol⁻¹) [1]. This stereoelectronic divergence translates directly into differential binding conformations at enzyme active sites. Furthermore, the aminomethyl substituent at the bridgehead position provides a distinct vector and pKa profile compared to unsubstituted, N-alkylated, or differently substituted analogs, as demonstrated in DPP-4 inhibitor optimization campaigns where subtle changes to the azabicyclo scaffold dramatically altered both potency (IC₅₀ range: 4.3 nM to 16.8 nM) and selectivity profiles against off-target DPP-8/DPP-9 [2]. Generic substitution introduces uncontrolled variables that undermine the reproducibility of structure-activity relationships (SAR) and synthetic route validation.

1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one Comparative Evidence: Key Differentiation from Related Azabicyclo Scaffolds and Alternative Bridged Amines


Conformational Constraint Differentiation: 2-Azabicyclo[2.2.1]heptane Core vs. 7-Azabicyclo[2.2.1]heptane Core — Nitrogen Inversion Barrier Comparison

The 2-azabicyclo[2.2.1]heptane scaffold exhibits a nitrogen inversion barrier (ΔG‡) of 7.2 kcal mol⁻¹, which is approximately half the value observed for the isomeric 7-azabicyclo[2.2.1]heptane system (14–15 kcal mol⁻¹) [1]. This lower inversion barrier results in distinct conformational dynamics and a different energetic preference for endo versus exo configurations (ΔG = 0.3 kcal mol⁻¹ favoring endo for the 2-methyl derivative), which governs the spatial presentation of substituents in receptor binding pockets [1].

conformational analysis stereochemistry nitrogen inversion barrier

Scaffold-Dependent Potency in DPP-4 Inhibition: 2-Azabicyclo[2.2.1]heptane-Based Neogliptin vs. Marketed DPP-4 Inhibitors

The 2-azabicyclo[2.2.1]heptane scaffold, when incorporated into the DPP-4 inhibitor neogliptin (compound 12a), demonstrates an IC₅₀ of 16.8 ± 2.2 nM against DPP-4, which is superior to established drugs vildagliptin and sitagliptin in preclinical models . Further scaffold optimization retaining the 2-azabicyclo[2.2.1]heptane core with an oxadiazole substituent yielded compound 9a with an IC₅₀ of 4.3 nM — a nearly fourfold improvement in potency — without inducing substantial inhibition of off-target DPP-8 and DPP-9 [1].

DPP-4 inhibition type 2 diabetes medicinal chemistry

Synthetic Accessibility and Purity Benchmarking: 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one vs. N-Protected or Differently Substituted Analogs

1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is commercially available as a research-grade building block with a minimum purity specification of 95% . In contrast to many related azabicyclo scaffolds that are supplied only in N-Boc protected form (e.g., tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate or tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives), the unprotected aminomethyl group on the target compound eliminates the deprotection step, reducing synthetic sequence length and associated yield losses .

synthetic building block amine handle purity specification

1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS 2138057-01-7): Evidence-Backed Research Applications for Scaffold-Based Drug Discovery and Library Synthesis


DPP-4 Inhibitor Analog Generation: Building on the Neogliptin Scaffold Platform

The 2-azabicyclo[2.2.1]heptane core is a validated pharmacophore for potent DPP-4 inhibition, with scaffold-containing neogliptin demonstrating IC₅₀ = 16.8 nM and optimized analog 9a achieving IC₅₀ = 4.3 nM with selectivity over DPP-8/DPP-9 [1][2]. Procurement of 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one provides a ready-to-functionalize building block for generating novel DPP-4 inhibitor candidates via amide coupling or reductive amination at the aminomethyl handle, enabling systematic SAR exploration around this therapeutically relevant chemotype for type 2 diabetes research.

Conformationally Constrained Peptidomimetic and β-Lactam Analog Synthesis

The rigid bicyclic framework of 2-azabicyclo[2.2.1]heptane, characterized by a nitrogen inversion barrier of 7.2 kcal mol⁻¹ and defined endo/exo conformational preference [1], serves as an ideal scaffold for peptidomimetic design. The aminomethyl group offers a vector for peptide backbone extension, while the lactam carbonyl mimics the amide bond geometry found in natural peptides. This compound is specifically suited for synthesizing conformationally locked β-turn mimetics and β-lactam derivatives, where the constrained geometry enhances target binding specificity and metabolic stability compared to flexible acyclic analogs.

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) Campaigns

With commercial availability at ≥95% purity from multiple vendors [1][2], 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is optimized for high-throughput parallel synthesis workflows. The free aminomethyl group eliminates the need for Boc deprotection, enabling direct arraying with carboxylic acid building blocks, sulfonyl chlorides, or isocyanates in 96-well format. This reduction in synthetic steps directly translates to higher library production throughput and reduced risk of product loss during deprotection and purification — a tangible efficiency advantage for medicinal chemistry groups executing scaffold-hopping or hit-to-lead campaigns.

CNS-Targeted Probe and Ligand Development

Azabicyclo[2.2.1]heptane scaffolds have demonstrated utility as rigid scaffolds for CNS-penetrant ligands, including α7 nicotinic acetylcholine receptor (nAChR) modulators and orexin-1 receptor (OX₁R) antagonists [1][2]. The bridged bicyclic structure confers reduced molecular flexibility, which correlates with improved brain penetration and target engagement in vivo. The aminomethyl-lactam derivative provides a bifunctional core suitable for constructing CNS-focused chemical probes targeting neurological and neuropsychiatric indications, where scaffold rigidity is a critical determinant of pharmacokinetic and pharmacodynamic performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.